4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate

Description

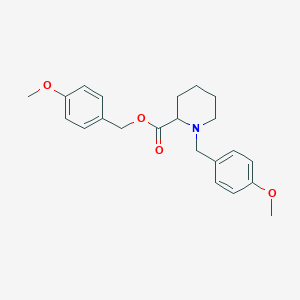

4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate is a benzylated piperidine derivative characterized by dual 4-methoxybenzyl substitutions at the piperidine nitrogen and the carboxylate ester (Figure 1). The compound is synthesized via alkylation of a piperidine precursor using 4-methoxybenzyl bromide in the presence of a base like Cs₂CO₃, as described in .

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-25-19-10-6-17(7-11-19)15-23-14-4-3-5-21(23)22(24)27-16-18-8-12-20(26-2)13-9-18/h6-13,21H,3-5,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJEBGDBIUTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCC2C(=O)OCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with 4-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Scientific Research Applications

4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C22H27NO4 and a molar mass of 369.45 . It is also known under synonyms such as 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid 4-Methoxy-benzyl ester . Its CAS number is 1353943-63-1 .

Scientific Research Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some context regarding its use in chemical synthesis and related research:

- Synthesis of Antihypertensive Agents: Piperidine derivatives, which share structural similarities with this compound, have been explored for their potential as antihypertensive agents . For example, researchers synthesized 1-isopropyl-2-{[(1-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline derivatives and assessed their structure-activity relationships and pharmacological properties .

- BRAF Inhibitor Synthesis: 4-Methoxybenzyl groups are used as protecting groups in the synthesis of BRAF inhibitors . For example, 4-methoxybenzyl-protected boronic acids were used in Suzuki coupling reactions to synthesize novel tricyclic pyrazole BRAF inhibitors .

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Anti-Alzheimer’s Piperidine and Pyrrolidinone Derivatives

Several benzylated piperidine and pyrrolidinone derivatives demonstrate AChE inhibition, a key mechanism in Alzheimer’s therapy. For example:

- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c): This imidazolidinone derivative showed superior AChE inhibition (IC₅₀ = 0.12 µM) compared to donepezil (IC₅₀ = 0.05 µM), attributed to its trifluoromethyl-benzyl group enhancing hydrophobic interactions.

- However, the absence of a trifluoromethyl group may reduce potency compared to 18c.

Table 1 : Anti-Alzheimer’s Activity of Selected Compounds

FPR Agonists: Pyridazinone Derivatives

Pyridazin-3(2H)-one derivatives with 4-methoxybenzyl groups exhibit agonist activity for FPR1/FPR2 receptors, which modulate neutrophil chemotaxis:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a specific FPR2 agonist (EC₅₀ = 0.8 µM), with the 4-methoxybenzyl group critical for receptor selectivity.

Table 2: FPR Activity of Pyridazinone vs. Piperidine Derivatives

Ester Group Modifications: Ethyl vs. Benzyl Derivatives

The nature of the ester group significantly impacts solubility and metabolic stability:

- Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride : The ethyl ester improves water solubility but may reduce membrane permeability compared to benzyl esters.

Biological Activity

4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate (CAS No. 1353943-63-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex structure that may influence its biological interactions. The compound features two methoxy groups attached to benzyl rings, which are crucial for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 367.46 g/mol |

| CAS Number | 1353943-63-1 |

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit various biological activities, including antinociceptive, anti-inflammatory, and neuroprotective effects. The presence of methoxy groups is known to enhance lipophilicity, which may facilitate blood-brain barrier penetration.

Antinociceptive Activity

A study investigating the analgesic properties of related compounds demonstrated significant antinociceptive effects in animal models. The mechanism is believed to involve modulation of pain pathways through opioid receptor interactions.

Case Studies

- Neuroprotective Effects : In a recent study, derivatives of piperidine were evaluated for their neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated that certain modifications to the piperidine ring enhanced neuroprotection, suggesting that this compound could exhibit similar effects.

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of piperidine derivatives. The compound showed promising results in inhibiting pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and benzyl moieties have been shown to significantly affect potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency |

| Variation in methoxy group placement | Altered receptor affinity |

| Change in piperidine substituents | Enhanced bioavailability |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimalarial Activity : Some derivatives have shown activity against malaria parasites, indicating a broader spectrum of biological activity.

- Cancer Research : Investigations into the cytotoxic effects on various cancer cell lines revealed that modifications could lead to enhanced anticancer properties.

Summary of Findings

The biological activity of this compound appears promising based on existing literature. Its structural characteristics may confer multiple therapeutic benefits, warranting further research into its pharmacological applications.

Q & A

Q. What are the standard synthetic routes for 4-methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protection/deprotection strategies due to the presence of two methoxybenzyl groups. A common approach includes:

- Step 1 : Piperidine ring functionalization using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the first methoxybenzyl group .

- Step 2 : Esterification or carboxylation at the 2-position of the piperidine ring, followed by a second methoxybenzyl substitution via nucleophilic displacement or coupling reactions. Key Considerations :

- Base selection (e.g., triethylamine vs. pyridine) impacts reaction efficiency due to steric hindrance from the methoxy groups.

- Temperature control (0–25°C) minimizes side reactions like over-alkylation .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the substitution pattern of the methoxybenzyl groups and piperidine ring conformation. Aromatic protons from the methoxybenzyl moieties appear as distinct doublets (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing between structural isomers .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperidine ring’s chair conformation .

Q. What purification methods are recommended for isolating this compound?

- Chromatography : Flash column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. The compound’s polarity requires careful solvent selection to avoid co-elution with byproducts .

- Recrystallization : Use methanol/water mixtures to achieve high purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., over-alkylation or demethoxyation)?

- Experimental Design :

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and base strength in a factorial design to identify optimal conditions .

- In-situ Monitoring : Use FT-IR or HPLC to track reaction progress and detect intermediates.

Q. How should contradictory spectral data (e.g., unexpected H NMR splitting patterns) be resolved?

- Hypothesis Testing :

- Dynamic Effects : Investigate restricted rotation of the methoxybenzyl groups using variable-temperature NMR.

- Stereochemical Analysis : Compare experimental data with computational models (DFT or molecular docking) to assess conformational preferences .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in drug discovery contexts?

- Analog Synthesis : Modify the methoxy position (e.g., 3-methoxy vs. 4-methoxy) or replace the benzyl group with heteroaromatic rings .

- In-vitro Assays : Test binding affinity to targets like opioid or serotonin receptors using competitive displacement assays (e.g., radioligand binding with H-naloxone) .

- Data Interpretation : Correlate electronic effects (Hammett σ values of substituents) with biological activity using multivariate regression .

Methodological Tables

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Methoxybenzyl chloride, EtN, DCM, 0°C | 78 | |

| 2 | Piperidine-2-carboxylate, KCO, DMF, 60°C | 65 |

Table 2 : Key Spectral Data for Characterization

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 3.78 (s, 6H, OCH), δ 4.45 (d, J=12 Hz, CH) | Confirms methoxybenzyl groups and ester linkage |

| HRMS | [M+H] m/z 440.2201 | Matches theoretical mass (Δ < 2 ppm) |

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.